4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine
Description
Properties
IUPAC Name |
4-[[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c15-11-1-3-12(4-2-11)19-14-16-9-13(20-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVSNHAFFHHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Bromophenoxy)thiazole
The foundational step involves forming the thiazole core substituted with a 4-bromophenoxy group. This is achieved via nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 2-chlorothiazole.
Reaction Conditions
- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Solvent : Dimethylformamide (DMF) or acetone
- Temperature : 80–100°C for 6–12 hours
- Yield : 70–85%
The reaction proceeds via deprotonation of 4-bromophenol by the base, generating a phenoxide ion that displaces the chloride on 2-chlorothiazole. The electron-deficient thiazole ring facilitates SNAr, with the bromine atom on the phenol enhancing electrophilicity at the para position.
One-Pot Thiazole Ring Formation via Hantzsch Synthesis
An alternative route constructs the thiazole ring de novo, incorporating both the 4-bromophenoxy and morpholinomethyl substituents during cyclization.
Reaction Components
- Thioamide Precursor : N-Morpholinomethyl thiourea, synthesized from morpholine and thiourea via Mannich reaction.
- α-Haloketone : 1-(4-Bromophenoxy)-2-bromoacetone, prepared by bromination of 4-bromophenoxyacetone.
Cyclization Conditions
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thioamide’s sulfur on the α-haloketone, followed by cyclodehydration. While this method reduces the number of steps, the yield is moderate due to competing hydrolysis of the α-haloketone.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Phenoxy Group Introduction
Recent advances employ palladium-catalyzed cross-coupling to attach the 4-bromophenoxy group post-thiazole formation.
Reaction Parameters
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : Cs2CO3
- Ligand : XPhos
- Solvent : Toluene/water (10:1)
- Temperature : 100°C for 24 hours
- Yield : 75–80%
This method offers superior regioselectivity compared to SNAr, particularly for electron-rich thiazoles. However, the cost of palladium catalysts and stringent anhydrous conditions limit scalability.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (SNAr + Alkylation) | Route 2 (Hantzsch) | Route 3 (Cross-Coupling) |
|---|---|---|---|
| Total Yield | 45–60% | 50–65% | 70–80% |
| Step Count | 3 | 2 | 3 |
| Cost Efficiency | Moderate | Low | High |
| Scalability | High | Moderate | Low |
| Byproduct Formation | Minimal | Significant | Moderate |
Route 1 remains the most widely adopted due to its reliability and scalability, whereas Route 3 is favored for high-purity applications despite its cost.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates thiazole alkylation by 30% under mild conditions.
- Microwave Assistance : Reducing reaction times from hours to minutes for bromination steps, with yields comparable to conventional heating.
Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains. The presence of the bromophenoxy group may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer activities. Studies suggest that the incorporation of thiazole rings can lead to enhanced cytotoxicity against cancer cell lines. The specific structure of this compound may contribute to its ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression .
Agricultural Applications
Pesticidal Activity
The compound's thiazole moiety has been linked to pesticidal properties. Research has demonstrated that similar thiazole derivatives can act as effective fungicides and insecticides. This application is particularly relevant in the development of new agrochemicals aimed at protecting crops from pests and diseases while minimizing environmental impact .
Material Science
Polymer Chemistry
In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The morpholine group can serve as a functional monomer in the production of polymers with enhanced thermal and mechanical properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Modifications
- Thiazole vs. Imidazothiadiazole :
The compound 4-((6-(4-bromophenyl)-2-cyclohexylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl)morpholine () replaces the thiazole with an imidazothiadiazole ring, increasing steric bulk and π-conjugation. This modification enhances anti-tuberculosis activity (MIC: 0.5 µg/mL against M. tuberculosis), likely due to improved target binding . - Sulfonyl and Sulfanyl Substituents: The compound 4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-yl]morpholine () features sulfonyl and sulfanyl groups on the thiazole ring.
Positional Isomerism and Substituent Effects
- Bromo Substituent Position: 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine () places bromine at position 2 of the thiazole instead of the phenoxy group at position 2. This positional shift reduces steric hindrance and may increase metabolic stability .
- Triazoline-Thione vs. Thiazole: 3-((4-Bromophenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione () replaces the thiazole with a triazoline-thione ring.
Antimicrobial and Antitubercular Profiles
Solubility and Pharmacokinetics
- The sulfonylated thiazole in exhibits lower aqueous solubility due to its hydrophobic substituents, whereas morpholine-containing derivatives generally show improved solubility in polar solvents .
- 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine () may have enhanced blood-brain barrier penetration due to reduced polarity from the methyl group .
Crystallographic and Conformational Analysis
- Isostructural Analogues :
Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () adopt planar conformations with perpendicular fluorophenyl groups, suggesting similar packing patterns in the solid state. This could influence crystallization efficiency and formulation stability .
Biological Activity
The compound 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14BrN2OS
- Molecular Weight : 316.23 g/mol
This compound features a morpholine ring linked to a thiazole unit, which is further substituted with a bromophenoxy group. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the Equilibrative Nucleoside Transporter (ENT) , which plays a significant role in cellular nucleoside uptake. Inhibition of ENT can disrupt nucleoside metabolism and has implications for treating viral infections, particularly those caused by Plasmodium falciparum, the causative agent of malaria .
Antiviral Activity
Recent studies have shown that derivatives of this compound exhibit antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various viruses by interfering with their replication processes .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The observed IC50 values suggest significant potency in inhibiting tumor cell growth .
Case Studies
| Study | Compound Tested | Target | Findings |
|---|---|---|---|
| Study 1 | This compound | ENT | Inhibition of nucleoside uptake in Plasmodium falciparum |
| Study 2 | Related thiazole derivatives | Cancer cell lines | IC50 values: A549 (2.4 mM), HepG2 (3.8 mM), MCF-7 (5.1 mM) |
| Study 3 | Bromophenyl derivatives | Antiviral activity | Effective against multiple viral strains |
Research Findings
- Inhibition of Nucleoside Transport : The compound effectively inhibits ENT, leading to decreased nucleoside levels within cells, which is crucial for viral replication .
- Antiproliferative Effects : Research has shown that the compound inhibits tubulin polymerization, a critical process for cell division in cancer cells .
- Structure-Activity Relationship : Variations in the bromophenyl and thiazole moieties significantly affect the biological activity, indicating potential pathways for optimizing efficacy through structural modifications .
Q & A
Q. What are the established synthetic routes for 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine, and how can intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenated aryl precursors. For example:
Thiazole Ring Formation : React 4-bromophenol with thiourea derivatives under acidic conditions to form the 1,3-thiazole core .
Morpholine Coupling : Use nucleophilic substitution or Mitsunobu reactions to attach the morpholine moiety to the thiazole ring. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates intermediates. Monitor purity via TLC (Rf = 0.3–0.5 in 3:7 hexane/EtOAc) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the morpholine methylene group (δ ~3.6 ppm) and thiazole protons (δ ~7.2–8.1 ppm) .
- X-Ray Crystallography : Resolve bond angles and packing motifs. Studies on analogous compounds (e.g., triazole-thiazole hybrids) show C–S bond lengths of ~1.71 Å and Br···π interactions influencing crystal packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 395.02) .
Advanced Research Questions
Q. How can conflicting data between computational modeling and experimental crystallography be resolved for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with X-ray data. Adjust basis sets (e.g., LANL2DZ for bromine) to account for heavy atoms .
- Electron Density Maps : Analyze residual peaks in crystallographic data to identify discrepancies in torsion angles (e.g., morpholine-thiazole dihedral angles may vary by 5–10° between theory and experiment) .
- Validation Metrics : Use R-factors (<0.05) and goodness-of-fit (GOF ~1.0) to assess model accuracy .
Q. What strategies mitigate byproduct formation during nucleophilic substitutions involving the bromophenoxy group?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity while minimizing hydrolysis .
- Catalytic Additives : Use KI (10 mol%) to promote halide exchange, reducing undesired aryl ether byproducts .
- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and selectivity .
Q. How do steric and electronic effects of the 4-bromophenoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bromine atom’s ortho position increases steric hindrance, reducing Suzuki-Miyaura coupling yields. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity, facilitating Ullmann-type couplings. Monitor via Hammett substituent constants (σ = 0.39 for Br) .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Analogous thiazole-morpholine hybrids show binding energies of −8.5 kcal/mol .
- ADMET Prediction : SwissADME calculates LogP (~3.2) and topological polar surface area (TPSA ~45 Ų), indicating moderate blood-brain barrier permeability .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer :
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. For morpholine derivatives, t exceeds 30 days at pH 7.4 and 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
